molecular formula C18H23N3O3S B2955835 Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate CAS No. 860610-23-7

Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate

Cat. No.: B2955835
CAS No.: 860610-23-7
M. Wt: 361.46
InChI Key: LOSDBVXAMMSZHF-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate is a compound known for its diverse applications in scientific research and industry. It features a complex structure with a piperidine core, linked to a thiazole ring and aminophenoxy group. This unique configuration makes it a subject of interest in various fields, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate typically involves a multi-step process:

  • Thiazole Formation: Starting with a halogenated precursor, a thiazole ring is formed through a cyclization reaction involving thiourea and a base.

  • Phenoxy Addition: The aminophenol is introduced through a nucleophilic aromatic substitution reaction, creating the aminophenoxy linkage to the thiazole.

  • Piperidine Derivatization: The thiazole compound is then reacted with a piperidine derivative, resulting in the formation of the final product.

Industrial Production Methods

Industrial production often involves scale-up of the synthetic route mentioned above. Advanced techniques such as continuous flow synthesis and catalytic processes can be employed to enhance yield and reduce reaction times. Rigorous purification steps, including crystallization and chromatography, ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative reactions, particularly at the aminophenoxy and piperidine moieties.

  • Reduction: Reduction reactions can target the nitro group in the aminophenoxy segment, converting it to an amine.

  • Substitution: The thiazole and piperidine rings are susceptible to various substitution reactions, allowing for functional modifications.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as hydrogen peroxide or permanganate under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

  • Substitution: Halogenating agents like bromine or iodine, and nucleophiles like sodium azide or thiols.

Major Products Formed

These reactions can yield a range of derivatives with varied functional groups, enhancing the compound's utility in different applications.

Scientific Research Applications

Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate finds applications in:

  • Chemistry: As a building block in organic synthesis and drug development.

  • Biology: In studies involving enzyme interactions and as a molecular probe.

  • Industry: Use in the manufacture of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. Its structure allows it to engage in hydrogen bonding, pi-stacking, and other non-covalent interactions, influencing biological pathways. Key pathways involved often include enzymatic inhibition or activation, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

When compared to other similar compounds, Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate stands out due to its unique combination of functional groups and structural rigidity. Similar compounds may include:

  • Ethyl 1-(pyridin-4-ylmethyl)-4-piperidinecarboxylate

  • Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate: These comparisons highlight its versatility and potential for targeted applications in various fields.

By tailoring the synthesis, reactions, and applications, this compound can be fine-tuned for specific scientific and industrial needs. Its multi-faceted nature makes it a valuable compound for ongoing research and development.

Properties

IUPAC Name

ethyl 1-[[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-2-23-17(22)13-7-9-21(10-8-13)12-16-11-20-18(25-16)24-15-5-3-14(19)4-6-15/h3-6,11,13H,2,7-10,12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSDBVXAMMSZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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